molecular formula C12H16N2O3 B8717801 6-Amino-4-(3-methoxypropyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 897949-51-8

6-Amino-4-(3-methoxypropyl)-2H-1,4-benzoxazin-3(4H)-one

Numéro de catalogue B8717801
Numéro CAS: 897949-51-8
Poids moléculaire: 236.27 g/mol
Clé InChI: ZKMSAPYUGAWUGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Amino-4-(3-methoxypropyl)-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-4-(3-methoxypropyl)-2H-1,4-benzoxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-4-(3-methoxypropyl)-2H-1,4-benzoxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

897949-51-8

Formule moléculaire

C12H16N2O3

Poids moléculaire

236.27 g/mol

Nom IUPAC

6-amino-4-(3-methoxypropyl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C12H16N2O3/c1-16-6-2-5-14-10-7-9(13)3-4-11(10)17-8-12(14)15/h3-4,7H,2,5-6,8,13H2,1H3

Clé InChI

ZKMSAPYUGAWUGJ-UHFFFAOYSA-N

SMILES canonique

COCCCN1C(=O)COC2=C1C=C(C=C2)N

Origine du produit

United States

Synthesis routes and methods I

Procedure details

Name
COCCCN1C(=O)COc2ccc([N+](=O)[O-])cc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

At room temperature, an ethanolic solution (1100 mL) of 4-(3-methoxypropyl)-6-nitro-4H-benzo[1,4]oxazin-3-one (91.0 g, 0.34 mol) is treated with 6N HCl (170 mL, 1.02 mol of HCl) and powdered Fe (57.0 g, 1.02 mol), heated to 70° C., stirred for 15 h, cooled to 0° C., treated with 6N NaOH (250 mL), and filtered on a celite pad. The filtrate is diluted with CH2Cl2 (1000 mL), and the aq. layer is separated. The org. layer is washed with brine (2×300 mL), dried (Na2SO4), and evaporated to give 6-amino-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one as light brown solid.
Name
4-(3-methoxypropyl)-6-nitro-4H-benzo[1,4]oxazin-3-one
Quantity
1100 mL
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Name
Quantity
57 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 6-nitro-4H-benzo[1,4]oxazin-3-one (5 g, 25.8 mmol) and NaH (˜60% moistened with oil, 911 mg, ˜23 mmol) in DMA (30 ml) is stirred at 5° C. for 30 min. Toluene-4-sulfonic acid 3-methoxy-propyl ester (6.87 g, 28.1 mmol) in DMA (10 ml) is added, followed by potassium iodide (4.67 g, 28.1 mmol). The ice-bath is removed and the mixture stirred for 3 h at 60° C. The solvent is distilled off in vacuo and the residue partitioned between H2O and ethyl acetate. The organic layer is dried (Na2SO4) and the solvent evaporated. Part of the crude product (5 g, 18.8 mmol) is dissolved in a mixture of acetic acid (50 ml) and ethyl acetate (50 ml). The solution is added dropwise to a suspension of Fe powder (6 g, 107 mmol) in 5% aqueous acetic acid (50 ml). The resultant mixture is kept at 70° C. for 5 h. After cooling to RT, the Fe powder is filtered off, and the filtrate diluted with H2O. The aqueous layer is extracted with ethyl acetate. The organic layer is washed with NaHCO3 solution, dried (Na2SO4) and evaporated. The residue is purified by column chromatography (SiO2, CH2Cl2/CH3OH 100:0-80:20) to afford 6-amino-4-(3-methoxy-propyl)-4H-benzo[1,4]oxazin-3-one as a dark brown oil. MS: 237.3 [M+H]+; tR (HPLC, Nucleosil C18; 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 8 min, flow 1.5 ml/min): 2.66 min. Part of this intermediate (1 g, 4.2 mmol) is diluted with methanol (15 ml). Acetaldehyde (166 μl, 2.94 mmol), acetic acid (480 μl, 8.4 mmol) and NaBH3CN (396 mg, 6.3 mmol) are added. The mixture is stirred for 1.5 h at RT, quenched with 5% KHSO4 solution and extracted with ethyl acetate. The organic layer is washed with NaHCO3 solution and brine, dried over Na2SO4 and evaporated in vacuo. Purification of the product by column chromatography (SiO2, CH2Cl2/CH3OH) affords the title compound as a purple oil. MS: 265.3 [M+H]+; tR (HPLC, Nucleosil C18; 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 8 min, flow 1.5 ml/min): 3.41 min
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
911 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
6.87 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
4.67 g
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.